prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride
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Overview
Description
Prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride typically involves the protection of the amino group with the Fmoc group. This is followed by the esterification of the carboxyl group with prop-2-en-1-ol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
In industrial settings, the production of this compound may involve automated peptide synthesizers that can handle multiple steps of the synthesis process. The use of high-throughput techniques and optimized reaction conditions ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3) for azide formation, isobutoxycarbonyl chloride (IBC-Cl) for mixed anhydride formation, and palladium catalysts for C-C bond formation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the removal of the Fmoc group typically yields the free amine .
Scientific Research Applications
Prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid
Uniqueness
Prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride is unique due to its specific structure, which includes a prop-2-en-1-yl ester and an Fmoc-protected amino group. This combination provides stability and versatility in peptide synthesis, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C23H27ClN2O4 |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
prop-2-enyl 5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C23H26N2O4.ClH/c1-2-14-28-22(26)21(12-7-13-24)25-23(27)29-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20;/h2-6,8-11,20-21H,1,7,12-15,24H2,(H,25,27);1H |
InChI Key |
SYPSKTFTZYWGRS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C(CCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origin of Product |
United States |
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